molecular formula UVCB B1165897 Linseed oil CAS No. 8001-26-1

Linseed oil

Cat. No.: B1165897
CAS No.: 8001-26-1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linseed oil, also known as flaxseed oil, is a colorless to yellowish oil derived from the dried, ripened seeds of the flax plant (Linum usitatissimum). It is a triglyceride, composed mainly of linolenic acid, linoleic acid, and oleic acid. This compound is notable for its high content of alpha-linolenic acid, an omega-3 fatty acid. It is used both as an edible oil and for various industrial applications, including as a drying oil in paints and varnishes .

Mechanism of Action

Target of Action

Linseed oil, also known as flaxseed oil, is primarily composed of polyunsaturated fatty acids (PUFAs), particularly alpha-linolenic acid (ALA), an essential omega-3 fatty acid . The primary targets of this compound are the cells in the body that utilize these fatty acids, including heart cells, brain cells, and cells involved in the immune system .

Mode of Action

This compound interacts with its targets by being incorporated into cell membranes, where it affects membrane fluidity, receptor function, and signal transduction . The omega-3 fatty acids in this compound can be converted into eicosanoids, which are signaling molecules that have anti-inflammatory effects . This compound is also known to undergo polymerization reactions upon exposure to oxygen in air due to its high content of di- and triunsaturated esters .

Biochemical Pathways

The omega-3 fatty acids in this compound are involved in several biochemical pathways. They are converted into eicosanoids, which play a role in inflammation, blood clotting, and other cellular functions . They also affect the metabolism of other fatty acids and can influence the expression of genes involved in inflammation and lipid metabolism .

Pharmacokinetics

The pharmacokinetics of this compound involve its digestion, absorption, distribution, metabolism, and excretion . After ingestion, the fatty acids in this compound are absorbed in the intestines and transported to various tissues in the body, where they are incorporated into cell membranes or metabolized for energy . The metabolism of this compound involves the conversion of ALA into longer-chain omega-3 fatty acids, such as EPA and DHA .

Result of Action

The molecular and cellular effects of this compound’s action include anti-inflammatory effects, changes in membrane fluidity and function, and alterations in gene expression . These effects can lead to various health benefits, including a reduction in cardiovascular disease, atherosclerosis, diabetes, cancer, arthritis, osteoporosis, and autoimmune and neurological disorders .

Action Environment

Environmental factors can influence the action of this compound. For example, the fatty acid composition of this compound can vary depending on the growing conditions of the flax plant . Additionally, the stability of this compound can be affected by exposure to heat, light, and air, which can accelerate the oxidation of the oil and lead to rancidity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Linseed oil is primarily obtained through pressing the flax seeds, sometimes followed by solvent extraction to increase yield. The seeds are first cleaned and ground into a fine meal, which is then heated to coagulate the proteins and make the oil cells permeable. The oil is extracted by pressing the heated meal .

Industrial Production Methods: In industrial settings, this compound is produced by either cold pressing or solvent extraction. Cold pressing involves mechanically pressing the seeds at low temperatures to preserve the oil’s nutritional properties. Solvent extraction uses chemicals like hexane to dissolve the oil, which is then separated from the solvent through distillation .

Chemical Reactions Analysis

Types of Reactions: Linseed oil undergoes several chemical reactions, including oxidation, polymerization, and hydrolysis. The most significant reaction is autoxidation, where the oil reacts with oxygen in the air, leading to the formation of a solid film. This property makes this compound valuable as a drying oil in paints and varnishes .

Common Reagents and Conditions:

    Oxidation: this compound oxidizes readily in the presence of oxygen, especially when exposed to light and heat.

    Polymerization: The oil polymerizes upon exposure to air, forming a hard, protective film.

    Hydrolysis: this compound can be hydrolyzed to produce glycerol and free fatty acids.

Major Products Formed:

Comparison with Similar Compounds

Linseed oil’s versatility and beneficial properties make it a valuable compound in various fields, from industrial applications to health and nutrition.

Properties

CAS No.

8001-26-1

Molecular Formula

UVCB

Origin of Product

United States
Customer
Q & A

Q1: What is the primary chemical composition of linseed oil?

A1: this compound is primarily composed of triglycerides of fatty acids. It's characterized by a high content of unsaturated fatty acids, particularly α-linolenic acid (ALA), an omega-3 fatty acid. The fatty acid profile can vary depending on factors like flax variety and extraction method. [, , , , , , , ]

Q2: How does the fatty acid profile of this compound compare to other commonly used oils?

A2: this compound stands out for its high α-linolenic acid (ALA) content, surpassing levels found in sunflower, soybean, rapeseed, and olive oils. [, , , ] This characteristic significantly influences its oxidative stability and potential health benefits. [, , ]

Q3: What are the spectroscopic characteristics of this compound?

A3: Research using spectroscopy techniques like Fourier transform infrared spectroscopy (FTIR) has been employed to analyze the chemical structure of this compound and its modifications, particularly in the context of developing self-healing and anticorrosive coatings. [] Additionally, chemiluminescence analysis has been used to study light emission during this compound autoxidation, providing insight into the photoemissive species involved in its oxidative degradation. []

Q4: How does this compound perform as a concrete sealant?

A4: Research suggests that this compound, when mixed with mineral spirits (1:1), can serve as an effective concrete sealant. Studies have shown its performance to be comparable, and in some cases superior, to commercially available siloxane sealants, especially when given sufficient drying time. []

Q5: Can this compound be used to modify the properties of building materials?

A6: Yes, this compound impregnation can enhance the hydrophobicity and dimensional stability of wood. Studies have shown that it can effectively penetrate wood structures, occluding pits, and reducing swelling coefficients, indicating its potential as a wood protectant. []

Q6: How does dietary this compound affect livestock?

A7: Supplementing animal diets with this compound can impact various physiological parameters. In dairy cows, this compound supplementation improved the milk fatty acid profile by increasing n-3 fatty acid content but also led to a decrease in milk fat concentration. [] In sheep, this compound supplementation altered rumen fermentation characteristics and protozoal populations, suggesting complex interactions within the rumen microbiome. []

Q7: Does dietary this compound influence the nutritional value of animal products?

A8: Yes, dietary this compound can modify the fatty acid composition of animal products, making them richer in beneficial omega-3 fatty acids. Studies in ducks, chickens, and rabbits have demonstrated that this compound supplementation increases n-3 PUFA content in meat and eggs, potentially benefiting health-conscious consumers. [, , , ]

Q8: Are there any reported effects of this compound on cholesterol levels?

A9: Research indicates that dietary this compound can impact cholesterol levels in animals. Studies in chickens have shown that this compound, compared to oils high in saturated fatty acids, reduces serum cholesterol levels. [] Similar findings were observed in rabbits, where this compound supplementation led to a decrease in total cholesterol content in meat. []

Q9: How does this compound compare to fish oil in terms of its impact on animal products?

A10: While both are sources of omega-3 fatty acids, studies in tilapia suggest that this compound might not be a direct replacement for fish oil in terms of enriching fish tissue with long-chain n-3 PUFA like 22:6n-3 (DHA). This highlights the complex interplay of dietary fatty acids and their conversion within different species. []

Q10: Are there any known occupational health risks associated with this compound?

A11: Yes, occupational exposure to this compound, particularly in its processed forms like linseed oilcake dust, has been linked to cases of occupational rhinitis and asthma. [] This highlights the importance of proper safety measures and personal protective equipment in occupational settings handling this compound products.

Q11: What are some areas for future research on this compound?

A11: Future research should focus on:

  • Optimizing this compound modifications: Exploring further chemical modifications to enhance its stability, control its release in self-healing applications, and improve its performance in various material applications. [, ]
  • Understanding its impact on the gut microbiome: Investigating the complex interactions of this compound and its metabolites with the gut microbiota in different species, and its implications for host health and metabolism. [, ]
  • Evaluating its long-term health effects: Conducting comprehensive studies to elucidate the long-term impact of this compound consumption on human health, including its effects on cardiovascular health, inflammation, and chronic diseases. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.